molecular formula C17H20O B15418245 2,6-Dimethyl-4-(3-phenylpropyl)phenol CAS No. 127311-26-6

2,6-Dimethyl-4-(3-phenylpropyl)phenol

Cat. No.: B15418245
CAS No.: 127311-26-6
M. Wt: 240.34 g/mol
InChI Key: YWVHFIOSJDHAEL-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(3-phenylpropyl)phenol ( 127311-26-6) is an organic compound with the molecular formula C17H20O and a molecular weight of 240.34 g/mol . This substituted phenol is of interest in chemical and pharmaceutical research, particularly in the synthesis and study of metal-based complexes . Research indicates that derivatives containing the 3-phenylpropyl moiety have been utilized as ligands in palladium(II) complexes to investigate structure-activity relationships, including DNA binding affinity and cytotoxic activity against human cancer cell lines . As a phenolic compound, it serves as a versatile building block in organic synthesis and materials science. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this chemical with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

127311-26-6

Molecular Formula

C17H20O

Molecular Weight

240.34 g/mol

IUPAC Name

2,6-dimethyl-4-(3-phenylpropyl)phenol

InChI

InChI=1S/C17H20O/c1-13-11-16(12-14(2)17(13)18)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,11-12,18H,6,9-10H2,1-2H3

InChI Key

YWVHFIOSJDHAEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2,6-Dimethyl-4-(3-phenylpropyl)phenol with structurally analogous compounds, emphasizing substituent variations and their implications:

Compound Name Molecular Formula Key Substituents Applications/Properties Reference
This compound C₁₈H₂₂O 2,6-dimethyl; 4-(3-phenylpropyl) Likely intermediate for pharmaceuticals [Hypothetical]
2,6-Dimethyl-4-(3-nitrophenyl)phenol derivatives C₁₅H₁₄N₂O₃ 2,6-dimethyl; 4-(3-nitrophenyl) Impurities in barnidipine HCl; nitro group enhances polarity
4-(3-Hydroxypropyl)-2,6-dimethoxyphenol C₁₁H₁₆O₄ 2,6-methoxy; 4-(3-hydroxypropyl) Organic synthesis; increased solubility due to methoxy/hydroxy groups
Cilnidipine impurity (3-phenylpropyl ester) C₂₇H₃₀N₂O₇ Dihydropyridine core with 3-phenylpropyl ester Pharmaceutical impurity; ester groups influence bioavailability
Streptomyces metabolite (2,6-dimethyl-4-substituted) Not specified 2,6-dimethyl; variable 4-position Antibacterial activity against Gram-positive bacteria
Key Findings from Comparative Studies

Substituent Impact on Polarity and Bioactivity Nitro vs. Phenylpropyl Groups: The 3-nitrophenyl substituent in barnidipine impurities (e.g., C₁₅H₁₄N₂O₃) increases polarity compared to the 3-phenylpropyl group in the target compound, affecting solubility and pharmacokinetics . Methoxy vs. Methyl Groups: 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol (C₁₁H₁₆O₄) exhibits higher water solubility than methyl-substituted analogs due to methoxy and hydroxy groups .

Pharmaceutical Relevance Dihydropyridine derivatives (e.g., cilnidipine impurity) with 2,6-dimethyl-4-substituents are critical in hypertension drug synthesis. The 3-phenylpropyl chain in such compounds may alter metabolic stability . Phenolic analogs from Streptomyces sp.

Synthetic Challenges Impurities like 2,6-dimethyl-4-(3-nitrophenyl)phenol derivatives require rigorous characterization to meet ICH guidelines (<0.10% impurity threshold), highlighting the importance of substituent analysis in drug development .

Data Tables for Critical Properties

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight LogP (Predicted) Solubility (Water)
This compound 254.37 g/mol ~5.2 Low
4-(3-Hydroxypropyl)-2,6-dimethoxyphenol 212.24 g/mol ~1.8 Moderate
Barnidipine impurity (3-nitrophenyl) 270.29 g/mol ~3.5 Low

Q & A

Q. What are the recommended synthetic routes and purification methods for 2,6-Dimethyl-4-(3-phenylpropyl)phenol?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or coupling reactions. For example, analogous compounds like 2,6-dimethylphenol derivatives are synthesized via regioselective alkylation using Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions . Purification can be achieved using liquid-liquid extraction (e.g., methyl isobutyl ketone-water systems) optimized via NRTL modeling to isolate phenolic compounds . Post-synthesis, column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is recommended. Confirm purity via HPLC (C18 column, UV detection at 280 nm) and structural validation via ¹H/¹³C NMR (referencing aromatic proton shifts at δ 6.8–7.2 ppm and methyl groups at δ 2.1–2.5 ppm) .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : Aromatic protons should integrate for 4H (para-substituted phenyl groups), with distinct methyl resonances (6H for 2,6-dimethyl groups) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ matching the molecular weight (C₁₇H₂₀O: 240.32 g/mol).
  • HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30), retention time compared to standards. Purity >98% is acceptable for biological assays .

Advanced Research Questions

Q. What experimental design strategies optimize the study of this compound’s adsorption in environmental or biological matrices?

  • Methodological Answer : Employ response surface methodology (RSM) with a Box-Behnken design to model interactions between variables (e.g., pH, temperature, adsorbent dose). For phenol derivatives, a 3-factor design (concentration: 100–500 ppm, dose: 0.5–5 mg, time: 0–60 min) effectively predicts adsorption efficiency. Analyze data using ANOVA to identify significant terms (p < 0.05) and optimize conditions via quadratic regression . For surface chemistry studies, combine microspectroscopic techniques (AFM-IR) to probe molecular interactions on nanoscale interfaces .

Q. How can researchers evaluate the antimicrobial efficacy of this compound against Gram-positive bacteria?

  • Methodological Answer : Follow CLSI guidelines for broth microdilution:

Prepare serial dilutions (0–500 µg/mL) in Mueller-Hinton broth.

Inoculate with Staphylococcus aureus or Bacillus subtilis (1–5 × 10⁵ CFU/mL).

Incubate at 37°C for 18–24 hours.

  • Minimum Inhibitory Concentration (MIC) : Lowest concentration with no visible growth. For analogous compounds, MIC ranges from 31.25–250 µg/mL .
  • Minimum Bactericidal Concentration (MBC) : Subculture MIC dilutions on agar; MBC is the lowest concentration yielding ≤0.1% survival.

Q. How to resolve contradictions in reported bioactivity data for phenolic derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or compound purity. Standardize protocols:
  • Use identical bacterial strains (e.g., ATCC controls).
  • Validate purity via HPLC before assays.
  • Apply statistical tools (e.g., two-way ANOVA) to assess inter-laboratory variability. Replicate studies with independent synthetic batches to confirm reproducibility .

Data Analysis and Interpretation

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., log-logistic model) to fit dose-response curves. Calculate EC₅₀ values with 95% confidence intervals. For multivariate data (e.g., cytotoxicity and genotoxicity), apply principal component analysis (PCA) to identify correlated variables. Tools like GraphPad Prism or R (drc package) are recommended .

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